Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate
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Overview
Description
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate is a chemical compound with the molecular formula C16H15F3N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate typically involves the reaction of 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the ester group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with various enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate can be compared with other pyrimidine derivatives, such as:
4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 3-{[4-phenyl-6-(methyl)pyrimidin-2-yl]thio}propanoate: Lacks the trifluoromethyl group, reducing its biological activity.
Ethyl 3-{[4-phenyl-6-(chloromethyl)pyrimidin-2-yl]thio}propanoate: Contains a chloromethyl group instead of trifluoromethyl, altering its reactivity and biological properties.
This compound stands out due to its trifluoromethyl group, which enhances its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c1-2-23-14(22)8-9-24-15-20-12(11-6-4-3-5-7-11)10-13(21-15)16(17,18)19/h3-7,10H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBBKAETVDHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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